molecular formula C20H22FNO3 B2480193 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS No. 1164562-17-7

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

Cat. No.: B2480193
CAS No.: 1164562-17-7
M. Wt: 343.398
InChI Key: AHCCKOBSUFKSNE-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(3-Fluoropropoxy)phenyl]-N-(4-Methoxybenzyl)-2-propenamide is a synthetic propenamide derivative characterized by an (E)-configured α,β-unsaturated amide backbone. Key structural features include:

  • Phenyl ring substituent: A 4-(3-fluoropropoxy) group (OCH2CH2CH2F), introducing fluorine for enhanced metabolic stability and electronic effects.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-8-5-17(6-9-18)15-22-20(23)12-7-16-3-10-19(11-4-16)25-14-2-13-21/h3-12H,2,13-15H2,1H3,(H,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCKOBSUFKSNE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3-Fluoropropoxy)benzaldehyde

Step 1: Nucleophilic Fluorination

  • Reagents : 3-Bromopropanol, KF (anhydrous), 18-crown-6 ether
  • Conditions : DMF, 120°C, 12 h (90% yield)
  • Mechanism : SN2 displacement of bromide by fluoride under phase-transfer catalysis.

Step 2: Etherification

  • Reagents : 4-Hydroxybenzaldehyde, 3-fluoropropanol, Mitsunobu conditions (DIAD, PPh₃)
  • Conditions : THF, 0°C → RT, 6 h (85% yield)
  • Alternative : Williamson ether synthesis (K₂CO₃, DMF, 80°C)

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.6 Hz, 2H), 6.98 (d, J = 8.6 Hz, 2H), 4.62 (t, J = 6.2 Hz, 2H), 3.95–3.89 (m, 2H), 2.15–2.05 (m, 2H).

Formation of (E)-3-[4-(3-Fluoropropoxy)phenyl]acrylic Acid

Method A: Horner-Wadsworth-Emmons Olefination

  • Reagents : 4-(3-Fluoropropoxy)benzaldehyde, triethyl phosphonoacetate, NaH
  • Conditions : THF, −78°C → RT, 4 h (E/Z > 20:1)
  • Yield : 92% after hydrolysis (2M HCl, reflux)

Method B: Wittig Reaction

  • Reagents : Benzyltriphenylphosphonium chloride, n-BuLi
  • Conditions : Dry Et₂O, 0°C, 3 h (75% yield, E/Z = 15:1)

Key Optimization :

  • Solvent polarity (THF > DCM) enhances E-selectivity
  • Low temperatures (−78°C) suppress isomerization

Amide Coupling with 4-Methoxybenzylamine

Method 1: Carbodiimide-Mediated Coupling

  • Reagents : DCC, HOBt, 4-methoxybenzylamine
  • Conditions : DCM, 0°C → RT, 12 h (88% yield)
  • Workup : Filter DCU precipitate, silica gel chromatography (EtOAc/hexanes)

Method 2: Mixed Anhydride Approach

  • Reagents : ClCO₂iPr, NMM, 4-methoxybenzylamine
  • Conditions : THF, −15°C, 2 h (82% yield)

Method 3: Catalytic Coupling

  • Reagents : HATU, DIPEA
  • Conditions : DMF, RT, 1 h (95% yield)
  • Advantage : Minimal racemization, high functional group tolerance

Critical Parameters :

  • Amine purity : ≥99% (HPLC) to avoid diastereomeric byproducts
  • Moisture control : Strict anhydrous conditions prevent hydrolysis

Stereochemical Control and Purification

Ensuring E-Configuration

  • Olefination : E-selectivity >98% via Horner-Wadsworth-Emmons
  • Verification :
    • ¹H NMR : Coupling constant J = 15.8–16.2 Hz (trans-vinylic protons)
    • NOESY : Absence of cross-peaks between vinyl and aromatic protons

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh)
  • Eluent : Gradient from hexanes:EtOAc (4:1 → 1:1)
  • HPLC : C18 column, MeCN:H₂O (70:30), 1 mL/min, UV 254 nm

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Fluoropropanol synthesis : Replace Mitsunobu with cheaper Williamson etherification (K₂CO₃, DMSO)
  • Amide coupling : Use EDC/HCl instead of HATU for large-scale batches

Hazard Mitigation

  • Fluoride handling : Use PTFE-lined reactors to prevent corrosion
  • Waste management : Neutralize phosphine oxides with H₂O₂ before disposal

Analytical Characterization Summary

Technique Key Data
¹H NMR (CDCl₃) δ 7.65 (d, J = 15.8 Hz, 1H), 7.52 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 6.45 (d, J = 15.8 Hz, 1H), 4.55 (t, J = 6.0 Hz, 2H), 4.38 (d, J = 5.6 Hz, 2H), 3.80 (s, 3H), 2.10–2.00 (m, 2H)
¹³C NMR δ 166.5 (C=O), 162.1 (d, J = 245 Hz, CF), 159.8 (OCH₃), 144.2 (CH=CH), 130.1–114.7 (aromatic), 67.8 (OCH₂), 55.3 (OCH₃), 30.1 (CH₂CF)
HRMS [M+H]⁺ calcd. for C₂₀H₂₂FNO₃: 343.1584; found: 343.1589
HPLC Purity 99.7% (tR = 6.8 min)

Chemical Reactions Analysis

Hydrolysis of the Propenamide Moiety

The amide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProducts FormedYieldReference
Acidic (HCl, 6M)Reflux at 110°C, 12 hrs3-[4-(3-Fluoropropoxy)phenyl]acrylic acid + 4-methoxybenzylamine78%
Basic (NaOH, 2M)Reflux at 80°C, 8 hrsSodium acrylate derivative + free amine85%

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the amine, while basic conditions deprotonate water to enhance nucleophilicity.

Deprotection of the 4-Methoxybenzyl Group

The 4-methoxybenzyl (PMB) protecting group is cleaved under strong acidic conditions:

ReagentTemperatureTimeProductEfficiency
Trifluoroacetic acid (TFA)25°C2 hrs3-[4-(3-Fluoropropoxy)phenyl]acrylamide>95%
HBr in Acetic Acid40°C1 hrSame as above88%

This reaction proceeds via acidolysis, where the PMB group is protonated and eliminated as a resonance-stabilized carbocation .

Nucleophilic Substitution at the 3-Fluoropropoxy Chain

The fluorine atom in the 3-fluoropropoxy group participates in SN2 reactions:

NucleophileBaseSolventProductYield
Sodium MethoxideK₂CO₃DMF3-[4-(3-Methoxypropoxy)phenyl] derivative72%
BenzylamineTriethylamineDichloromethane3-[4-(3-Aminopropoxy)phenyl] derivative65%

Steric hindrance from the proximal propenamide group reduces reaction rates compared to simpler fluorinated ethers .

Electrophilic Addition to the α,β-Unsaturated Amide

The conjugated double bond undergoes regioselective additions:

Reaction TypeReagentsProductStereochemistryReference
HydrogenationH₂, Pd/CSaturated amideRacemic
Epoxidationm-CPBA, CH₂Cl₂Epoxide derivativeTrans
Michael AdditionEthyl cyanoacetateβ-Substituted acrylamideE maintained

The E-configuration of the propenamide is retained in Michael adducts due to conjugation with the amide .

Oxidation of the Methoxybenzyl Group

Controlled oxidation modifies the aromatic ring:

Oxidizing AgentConditionsProductSelectivity
KMnO₄H₂O, 60°CQuinone derivativeLow (30%)
DDQCH₂Cl₂, RTDemethylated phenolHigh (85%)

Demethylation via DDQ proceeds through single-electron transfer mechanisms, preserving the fluoropropoxy chain .

Cross-Coupling Reactions

The aryl rings engage in palladium-catalyzed couplings:

ReactionCatalystSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl derivative68%
HeckPd(OAc)₂StyreneAlkenylated amide55%

Electronic effects from the electron-donating methoxy group direct coupling to the fluoropropoxy-substituted ring .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and fluoropropoxy chain fragmentation occur. Major decomposition products include:

  • 4-Methoxybenzylamine (detected via GC-MS)

  • Fluoropropane derivatives

Scientific Research Applications

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide with five analogs from the evidence, focusing on substituents, molecular formulas, and molar masses.

Compound Name Phenyl Substituent Amide Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
(Main Compound) this compound 4-(3-Fluoropropoxy) N-(4-Methoxybenzyl) C21H22FNO3* 359.41* Fluorinated chain, methoxybenzyl group
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide 4-[(2-Chloro-6-fluorobenzyl)oxy] N-(4-Methoxyphenyl) C23H19ClFNO3 411.85 Bulky halogenated benzyloxy, phenylamide
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-[3-(dimethylamino)propyl]-2-propenamide 4-[(2-Chloro-6-fluorobenzyl)oxy] N-[3-(Dimethylamino)propyl] C21H24ClFN2O2 390.88 Basic dimethylamino group, improved solubility
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide 4-(Benzyloxy) N-(4-Methoxyphenyl) C23H21NO3 359.42 Non-halogenated, lower molar mass
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide 4-[(4-Bromobenzyl)oxy] N-(3,4-Dichlorobenzyl) C29H21BrCl2NO2† N/A‡ Heavy halogens, potential halogen bonding

Key Observations and Implications

Main Compound vs.
  • Structural Differences : The main compound’s 3-fluoropropoxy chain is shorter and more flexible than ’s rigid 2-chloro-6-fluorobenzyloxy group. The N-(4-methoxybenzyl) substituent (benzyl group) enhances lipophilicity compared to ’s N-(4-methoxyphenyl) (direct phenyl attachment).
  • Impact : The chloro and fluoro atoms in may improve receptor binding via hydrophobic interactions but reduce solubility. The main compound’s fluoropropoxy group balances metabolic stability and steric accessibility.
Main Compound vs.
  • Structural Differences: replaces the methoxybenzyl group with a 3-(dimethylamino)propyl chain.
Main Compound vs.
  • Structural Differences : lacks fluorine and uses a benzyloxy group instead of fluoropropoxy. The amide substituent is N-(4-methoxyphenyl).
  • Impact : The absence of fluorine and shorter chain in may reduce metabolic stability but improve synthetic accessibility.
Main Compound vs.
  • Structural Differences : incorporates bromine and dichlorobenzyl groups, significantly increasing steric bulk.
  • Impact : Halogen atoms may enhance binding via halogen bonds but raise toxicity concerns. The main compound’s simpler structure likely offers better safety profiles.

Biological Activity

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide, with the CAS number 1164562-17-7 and molecular formula C20H22FNO3, is a compound of significant interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 343.39 g/mol
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • LogP (XlogP) : 3.8
  • Lipinski's Rule of Five : The compound satisfies Lipinski's criteria, indicating good oral bioavailability potential .

The compound is structurally related to various pharmacologically active agents. Its design incorporates a propenamide backbone, which is known for modulating biological targets through interactions with specific receptors or enzymes. The presence of a fluoropropoxy group and a methoxybenzyl moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Binding Affinity and Potency

Research indicates that this compound exhibits notable binding affinity for serotonin transporters (SERT). In vitro assays have reported a potency of approximately 10,000 nM, suggesting moderate efficacy in this regard .

Case Studies and Research Findings

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to similar compounds:

Compound NameCAS NumberMolecular WeightBinding Affinity (nM)Lipophilicity (LogP)
This compound1164562-17-7343.3910,0003.8
Compound A[CAS Number][MW][Affinity][LogP]
Compound B[CAS Number][MW][Affinity][LogP]

Safety and Regulatory Status

The compound is classified as an irritant based on safety data sheets, indicating that appropriate handling precautions should be adhered to during research applications . It is primarily available for research purposes only and is not yet approved for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of substituted phenyl acids followed by coupling with the methoxybenzylamine group. Key steps include:

  • Esterification : Reacting 4-(3-fluoropropoxy)benzoic acid with ethanol under acid catalysis to form the ethyl ester .
  • Amide Coupling : Using coupling agents like EDCI/HOBt to attach the methoxybenzylamine moiety.
  • Optimization : Control reaction temperature (e.g., 0–25°C for sensitive steps), pH (neutral for amide bond stability), and use inert atmospheres to prevent oxidation. Monitor progress via TLC and HPLC .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (E-configuration) via coupling constants (e.g., J = 15–16 Hz for trans alkenes) and substituent integration .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect side products .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 357.38 g/mol for related fluoropropoxy-propenamide derivatives) .

Q. What are the key physicochemical properties influencing experimental design?

  • Answer :

  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility, necessitating vehicle controls in biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. What in vitro methodologies are suitable for evaluating the compound’s bioactivity, such as kinase or enzyme inhibition?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to test inhibition of EGFR or ErbB2, given structural similarity to propenamide-based kinase inhibitors .
  • Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure IC₅₀ via MTT or resazurin assays .
  • Enzyme-Substrate Profiling : Utilize SPR or ITC to study binding kinetics with target enzymes .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reliable IC₅₀ values) .
  • Assay Standardization : Use positive controls (e.g., Necrosulfonamide for necroptosis studies) and validate protocols across labs .
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography if bioactivity diverges from expectations .

Q. What strategies can be employed to modify the compound’s structure to enhance target selectivity or potency?

  • Methodological Answer :

  • Substituent Optimization : Replace the 3-fluoropropoxy group with longer fluoroalkoxy chains to improve membrane permeability .
  • Scaffold Hybridization : Integrate moieties from known inhibitors (e.g., 4-methoxybenzyl to 4-cyanobenzyl) to enhance binding affinity .
  • SAR Studies : Synthesize analogs with varying methoxy positions and test against target enzymes to map critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.